(4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a morpholinylamino group, and a pyrazolone core. Its distinct molecular configuration makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolone core, introduction of the fluorophenyl group, and the addition of the morpholinylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques, such as automated synthesis and high-throughput screening, can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolones.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it valuable for investigating the mechanisms of action of various biological pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving its molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific performance characteristics.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(4-chlorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-2-(4-bromophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-2-(4-methylphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H23FN4O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-[(E)-C-methyl-N-morpholin-4-ylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H23FN4O2/c1-3-4-16-17(13(2)20-22-9-11-25-12-10-22)18(24)23(21-16)15-7-5-14(19)6-8-15/h5-8,21H,3-4,9-12H2,1-2H3/b20-13+ |
InChI Key |
JDWKHDLTEBHXMM-DEDYPNTBSA-N |
Isomeric SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)/C(=N/N3CCOCC3)/C |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NN3CCOCC3)C |
Origin of Product |
United States |
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